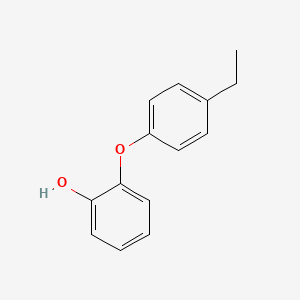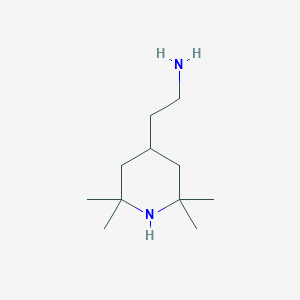
6,7-Diacetoxy-2-methyl-4-oxo-4H-chromene-3-carboxylic acid
Overview
Description
6,7-Diacetoxy-2-methyl-4-oxo-4H-chromene-3-carboxylic acid is a synthetic organic compound belonging to the chromene family Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring This particular compound is characterized by its two acetoxy groups at positions 6 and 7, a methyl group at position 2, a keto group at position 4, and a carboxylic acid group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diacetoxy-2-methyl-4-oxo-4H-chromene-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by functional group modifications. For instance, the synthesis may begin with the condensation of salicylaldehyde and ethyl acetoacetate in the presence of a base to form the chromene skeleton. Subsequent acetylation of the hydroxyl groups at positions 6 and 7 using acetic anhydride and a catalyst like pyridine yields the diacetoxy derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6,7-Diacetoxy-2-methyl-4-oxo-4H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetoxy groups under basic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Scientific Research Applications
6,7-Diacetoxy-2-methyl-4-oxo-4H-chromene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to bioactive chromenes.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-Diacetoxy-2-methyl-4-oxo-4H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s acetoxy groups and carboxylic acid moiety enable it to form hydrogen bonds and electrostatic interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
6,8-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid: Similar structure but with different substitution patterns, leading to distinct chemical properties.
7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid: Contains a hydroxyl group instead of acetoxy groups, affecting its reactivity and biological activity.
6,7-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid: Another derivative with methyl groups at positions 6 and 7, influencing its chemical behavior.
Uniqueness
6,7-Diacetoxy-2-methyl-4-oxo-4H-chromene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of acetoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
93244-07-6 |
|---|---|
Molecular Formula |
C15H12O8 |
Molecular Weight |
320.25 g/mol |
IUPAC Name |
6,7-diacetyloxy-2-methyl-4-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C15H12O8/c1-6-13(15(19)20)14(18)9-4-11(22-7(2)16)12(23-8(3)17)5-10(9)21-6/h4-5H,1-3H3,(H,19,20) |
InChI Key |
HCWFUHFHEQGIIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=CC(=C(C=C2O1)OC(=O)C)OC(=O)C)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
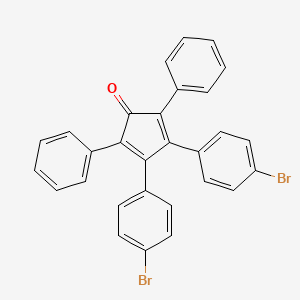

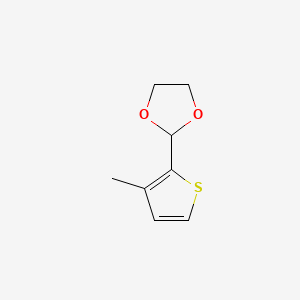
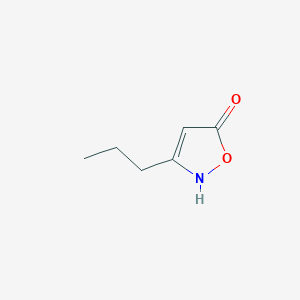

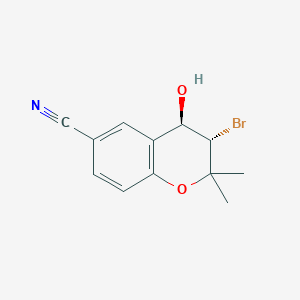
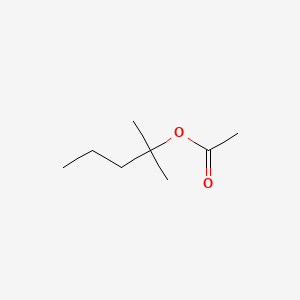
![1-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]ethanone](/img/structure/B8677641.png)



